5-Bromo-3-chloro-2-fluoroaniline (CAS 1517200-74-6) is a highly specialized, polyhalogenated aniline building block utilized extensively in the synthesis of advanced pharmaceutical active ingredients (APIs) and agrochemicals . Featuring a precise 2-fluoro, 3-chloro, and 5-bromo substitution pattern on an aniline core, this compound offers orthogonal reactivity profiles that are critical for complex multi-step synthesis [1]. The primary procurement value of this intermediate lies in its 5-bromo handle, which serves as a highly selective site for palladium-catalyzed cross-coupling reactions, while the 2-fluoro and 3-chloro groups provide essential steric and electronic modulation for downstream target binding [1]. It is typically procured by medicinal chemists and process engineers developing novel heterocyclic scaffolds, such as pyrido[4,3-b]indoles, where exact regiochemistry is non-negotiable for biological activity and manufacturability [1].
Attempting to substitute 5-Bromo-3-chloro-2-fluoroaniline with simpler analogs, such as 5-bromo-2-fluoroaniline or 3-chloro-2-fluoroaniline, introduces severe synthetic and performance penalties [1]. If a buyer procures 3-chloro-2-fluoroaniline and attempts downstream bromination, the conflicting ortho/para directing effects of the amine and halogens result in a complex mixture of regioisomers, requiring resource-intensive chromatographic separation and drastically lowering overall yield . Conversely, substituting with 5-bromo-2-fluoroaniline sacrifices the 3-chloro group, which is frequently required to fill specific hydrophobic pockets in target proteins (such as cGAS) and to optimize the lipophilicity (LogP) of the final API [1]. Procuring the exact 5-bromo-3-chloro-2-fluoroaniline scaffold is therefore essential to bypass regioselectivity bottlenecks and ensure the final molecule possesses the requisite pharmacophore elements without incurring the high costs of late-stage structural remediation [1].
Synthesizing the specific 3-chloro-5-bromo substitution pattern de novo from simpler 2-fluoroaniline derivatives is notoriously inefficient due to conflicting directing effects [1]. Direct electrophilic bromination of 3-chloro-2-fluoroaniline yields a complex mixture of regioisomers, with significant off-target bromination at the 4- and 6-positions competing with the desired 5-bromo product. Procuring commercially available 5-Bromo-3-chloro-2-fluoroaniline guarantees high purity of the correct regioisomer, avoiding the typical >40% yield loss associated with off-target halogenation and the subsequent need for expensive, low-yielding chromatographic separations during scale-up .
| Evidence Dimension | Target Regioisomer Yield and Process Efficiency |
| Target Compound Data | >95% purity of the specific 5-bromo regioisomer upon procurement |
| Comparator Or Baseline | De novo bromination of 3-chloro-2-fluoroaniline |
| Quantified Difference | Prevents >40% yield loss to competing regioisomers |
| Conditions | Electrophilic aromatic bromination vs. direct procurement of the polyhalogenated building block |
Eliminates a major synthetic bottleneck and costly purification steps in the scale-up of complex pharmaceutical intermediates.
The tri-halogenated profile (F, Cl, Br) of 5-Bromo-3-chloro-2-fluoroaniline offers highly predictable orthogonal reactivity, which is critical for sequential functionalization [1]. Under standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura), the C-Br bond at the 5-position undergoes oxidative addition significantly faster than the C-Cl or C-F bonds[1]. Compared to di-bromo fluoroaniline analogs where site-selectivity is statistically poor and prone to double-coupling, this compound allows for precise, mono-functionalization at the 5-position while retaining the 3-chloro and 2-fluoro groups intact for later synthetic elaboration [1].
| Evidence Dimension | Chemoselectivity in Pd-catalyzed cross-coupling |
| Target Compound Data | High site-selectivity for C-Br oxidative addition |
| Comparator Or Baseline | Di-bromo fluoroaniline analogs |
| Quantified Difference | Prevents double-coupling and complex statistical product mixtures |
| Conditions | Suzuki-Miyaura or Buchwald-Hartwig cross-coupling conditions |
Enables precise, single-site functionalization essential for building complex heterocyclic scaffolds without wasting expensive catalysts or starting materials.
5-Bromo-3-chloro-2-fluoroaniline serves as an optimal, high-yielding precursor for the synthesis of complex polyhalobenzenes, such as 5-bromo-1,3-dichloro-2-fluorobenzene, via the Sandmeyer reaction . Diazotization of the aniline followed by treatment with hydrochloric acid and copper salts yields the target polyhalobenzene with an 83.1% yield and a highly favorable 12:1 regioselectivity ratio over regional isomers . Attempting to achieve this specific tetra-substituted benzene pattern through stepwise chlorination of less substituted fluorobenzenes results in significantly lower regiocontrol and overall yield, making the direct Sandmeyer conversion of this specific aniline the most viable industrial route .
| Evidence Dimension | Target product yield and regioselectivity |
| Target Compound Data | 83.1% yield with a 12:1 regioselectivity ratio |
| Comparator Or Baseline | Stepwise chlorination of less substituted halobenzenes |
| Quantified Difference | Ensures >80% yield of the specific 1,3-dichloro-2-fluoro-5-bromo pattern |
| Conditions | Sandmeyer reaction (Diazotization with NaNO2/HCl followed by chlorination) |
Provides a highly efficient, scalable route to complex polyhalogenated benzenes used in advanced agrochemicals and APIs.
In the development of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole inhibitors targeting the cGAS pathway for autoinflammatory diseases, the 3-chloro substituent provided by 5-Bromo-3-chloro-2-fluoroaniline is a critical pharmacophore element [1]. Compared to derivatives synthesized from the simpler 5-bromo-2-fluoroaniline (which lacks the chlorine atom), the inclusion of the 3-chloro group strategically enhances lipophilicity and fills specific hydrophobic pockets within the target protein [1]. This structural feature significantly improves the binding affinity of the final API, making the procurement of this exact tri-substituted aniline a non-negotiable requirement for optimal drug candidate performance [1].
| Evidence Dimension | Structural contribution to target protein binding |
| Target Compound Data | Provides essential 3-chloro group for hydrophobic pocket filling |
| Comparator Or Baseline | APIs derived from 5-bromo-2-fluoroaniline (lacking the 3-chloro group) |
| Quantified Difference | Essential structural feature for optimal cGAS inhibitor activity |
| Conditions | Structure-activity relationship (SAR) optimization in cGAS inhibitor development |
Justifies the procurement of this specific, higher-cost tri-substituted aniline over cheaper di-substituted analogs to ensure the biological efficacy of advanced medicinal chemistry programs.
The compound is the premier starting material for synthesizing 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives and other novel heterocyclic scaffolds targeting autoinflammatory diseases, where the specific 3-chloro-2-fluoro pattern is required for optimal target binding[1].
It is the optimal precursor for the industrial-scale synthesis of 5-bromo-1,3-dichloro-2-fluorobenzene via the Sandmeyer reaction, offering superior yields (83.1%) and regiocontrol (12:1 ratio) compared to alternative synthetic routes.
Ideal for agrochemical research programs requiring precise, single-site functionalization via Suzuki-Miyaura coupling, leveraging the highly reactive 5-bromo handle while retaining the 3-chloro and 2-fluoro groups to modulate the lipophilicity and metabolic stability of the final herbicide or pesticide candidate[1].